molecular formula C14H16BrN3O2 B12173960 2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol

2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol

Cat. No.: B12173960
M. Wt: 338.20 g/mol
InChI Key: XYZAZEVTZMSKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol is a synthetic organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a ketoester.

    Amination: The amino group is introduced via a nucleophilic substitution reaction, where an amine reacts with the brominated pyridazine derivative.

    Etherification: The ethoxyethanol moiety is attached through an etherification reaction, typically using an alkylating agent like ethylene oxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)

    Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH)

Major Products Formed

    Oxidation: Formation of carbonyl compounds (e.g., aldehydes or ketones)

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted pyridazine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cell surface receptors to modulate signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
  • 2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one

Uniqueness

2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol is unique due to its specific structural features, such as the presence of the ethoxyethanol moiety and the bromophenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other pyridazine derivatives.

Properties

Molecular Formula

C14H16BrN3O2

Molecular Weight

338.20 g/mol

IUPAC Name

2-[2-[[6-(4-bromophenyl)pyridazin-3-yl]amino]ethoxy]ethanol

InChI

InChI=1S/C14H16BrN3O2/c15-12-3-1-11(2-4-12)13-5-6-14(18-17-13)16-7-9-20-10-8-19/h1-6,19H,7-10H2,(H,16,18)

InChI Key

XYZAZEVTZMSKSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)NCCOCCO)Br

Origin of Product

United States

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